5-Bromo-2-methoxy-3-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

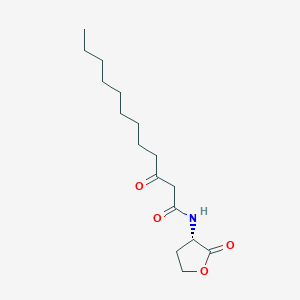

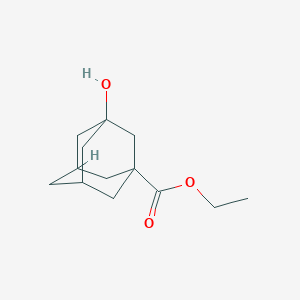

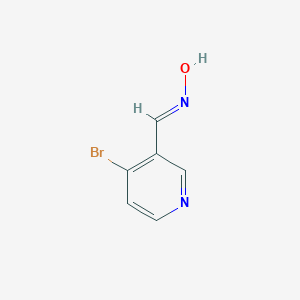

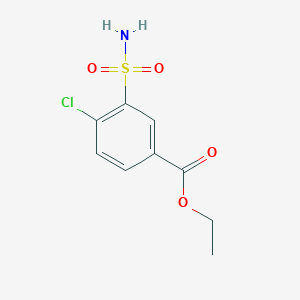

“5-Bromo-2-methoxy-3-methylbenzamide” is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 . It is used in proteomics research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a key intermediate for preparing the Coenzyme Qn family was prepared in an excellent yield by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions .

Molecular Structure Analysis

The molecular structure of “5-Bromo-2-methoxy-3-methylbenzamide” consists of a benzamide core with bromo, methoxy, and methyl substituents .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-2-methoxy-3-methylbenzamide” include a molecular weight of 244.08500, a density of 1.482g/cm3, and a boiling point of 278.9ºC at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy

5-Bromo-2-methoxy-3-methylbenzamide is a component of zinc phthalocyanine, which exhibits excellent properties for photodynamic therapy (PDT) applications. Its high singlet oxygen quantum yield and appropriate photodegradation quantum yield make it a promising candidate for treating cancer through Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant Activity

This compound has been identified in bromophenols isolated from the marine red alga Rhodomela confervoides. These bromophenols, including variants of 5-Bromo-2-methoxy-3-methylbenzamide, exhibit potent scavenging activity against radicals. They show promise as natural antioxidants with potential applications in food and pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).

Chemical Synthesis

The compound is utilized in the efficient synthesis of various complex molecules. For instance, it plays a role in the synthesis of molecules that act as dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists, highlighting its importance in the development of drugs targeting these receptors (Hirokawa, Horikawa, & Kato, 2000).

Potential Neuroleptic Agents

5-Bromo-2-methoxy-3-methylbenzamide derivatives have been studied for their antidopaminergic properties. These compounds, including various substituted benzamides, are explored for their potential as neuroleptic agents, particularly in the context of dopamine D-2 receptors. This research is crucial for understanding and developing new treatments for psychiatric disorders (Högberg et al., 1990).

Antimicrobial Properties

Compounds derived from 5-Bromo-2-methoxy-3-methylbenzamide have shown antimicrobial properties. For example, bromophenol derivatives from Rhodomela confervoides, which contain variants of this compound, have demonstrated activity against various strains of bacteria. This opens up potential avenues for the development of new antimicrobial agents (Xu et al., 2003).

Wirkmechanismus

Target of Action

A structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a (phosphodiesterase), which is abundant only in brain tissue .

Mode of Action

Based on its structural similarity to n-methylbenzamide, it might interact with its targets through similar mechanisms . For instance, benzylic halides typically react via an SN1 or SN2 pathway, depending on the degree of substitution at the benzylic position .

Eigenschaften

IUPAC Name |

5-bromo-2-methoxy-3-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-5-3-6(10)4-7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNZLTGSRAEQOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207411 |

Source

|

| Record name | Benzamide, 5-bromo-2-methoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methoxy-3-methylbenzamide | |

CAS RN |

58708-49-9 |

Source

|

| Record name | Benzamide, 5-bromo-2-methoxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058708499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 5-bromo-2-methoxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B179858.png)

![hexahydro-1H-Pyrrolo[1,2-c]imidazole](/img/structure/B179875.png)